Mirabegron O-Glucuronide is a significant metabolite of Mirabegron, a beta-3 adrenergic agonist primarily used for the treatment of overactive bladder and neurogenic detrusor overactivity. The compound is formed through the glucuronidation process, which is a common metabolic pathway for many drugs, enhancing their solubility and facilitating their excretion from the body. Mirabegron itself has been recognized for its unique mechanism of action that differs from traditional antimuscarinic agents, providing a favorable side effect profile and allowing for its use in combination therapies.
Mirabegron O-Glucuronide arises from the metabolism of Mirabegron, which is synthesized chemically and has received regulatory approval in various regions including the United States, Canada, and Europe since its introduction in 2012. The drug is marketed under the brand name Myrbetriq, and its metabolic pathways involve several enzymes, particularly UDP-glucuronosyltransferases.
Mirabegron O-Glucuronide can be classified as a metabolite of a small molecule drug. It falls under the category of glucuronides, which are conjugates formed by the addition of glucuronic acid to a substrate, typically enhancing the substrate's excretion.
The synthesis of Mirabegron O-Glucuronide involves enzymatic processes primarily mediated by UDP-glucuronosyltransferases. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Mirabegron. The specific enzymes involved include UGT2B7, UGT1A3, and UGT1A8, which facilitate the formation of various glucuronide metabolites including both O- and N-glucuronides.
The molecular structure of Mirabegron O-Glucuronide can be represented by its chemical formula . This structure indicates that it consists of additional glucuronic acid moieties compared to its parent compound, Mirabegron.
Mirabegron O-Glucuronide participates in various chemical reactions primarily involving hydrolysis and further metabolic transformations.
The mechanism by which Mirabegron O-Glucuronide acts is primarily as a result of its formation from Mirabegron, which selectively stimulates beta-3 adrenergic receptors in the bladder. This stimulation leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing symptoms associated with overactive bladder.
Detailed analyses using spectroscopic methods (NMR, IR) provide insights into structural confirmation and purity assessment.
Mirabegron O-Glucuronide serves primarily as a metabolic marker for pharmacokinetic studies related to Mirabegron therapy. Its analysis can help understand drug metabolism, efficacy, safety profiles, and potential interactions with other medications. Additionally, it may have implications in research focused on urinary disorders and drug development strategies targeting similar pathways.
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: